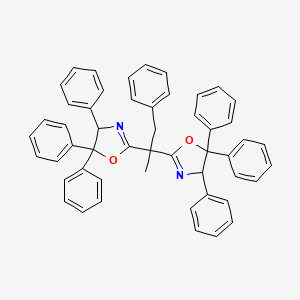
(4R,4''R)-2,2''-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis-oxazoline derivatives. These compounds are known for their chiral properties and are often used in asymmetric synthesis and catalysis. The unique structure of this compound, featuring multiple phenyl groups and oxazoline rings, makes it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.
Coupling Reaction: The two oxazoline units are then coupled with a central phenylpropane moiety. This step often requires the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Solvents: Selecting appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4 (potassium permanganate), CrO3 (chromium trioxide).
Reducing Agents: LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amino alcohols.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Synthesis: Used as a chiral ligand in catalytic asymmetric synthesis.
Catalysis: Functions as a catalyst in various organic reactions, including Diels-Alder reactions and hydrogenations.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific chiral properties.
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) exerts its effects typically involves:
Chiral Induction: The compound induces chirality in the reaction environment, leading to the formation of enantiomerically enriched products.
Molecular Targets: It interacts with specific molecular targets, such as enzymes or receptors, to catalyze or inhibit reactions.
Pathways: The compound may participate in various biochemical pathways, influencing the outcome of reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bis-oxazolines: Other bis-oxazoline derivatives with different central moieties.
Chiral Ligands: Compounds like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol).
Uniqueness
Structural Complexity: The presence of multiple phenyl groups and oxazoline rings.
Chiral Properties: High enantiomeric purity and effectiveness in asymmetric synthesis.
Versatility: Wide range of applications in different fields of research and industry.
Propiedades
Fórmula molecular |
C51H42N2O2 |
|---|---|
Peso molecular |
714.9 g/mol |
Nombre IUPAC |
4,5,5-triphenyl-2-[1-phenyl-2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole |
InChI |
InChI=1S/C51H42N2O2/c1-49(37-38-23-9-2-10-24-38,47-52-45(39-25-11-3-12-26-39)50(54-47,41-29-15-5-16-30-41)42-31-17-6-18-32-42)48-53-46(40-27-13-4-14-28-40)51(55-48,43-33-19-7-20-34-43)44-35-21-8-22-36-44/h2-36,45-46H,37H2,1H3 |
Clave InChI |
DKXZWEBAHFFNLW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(C2=NC(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


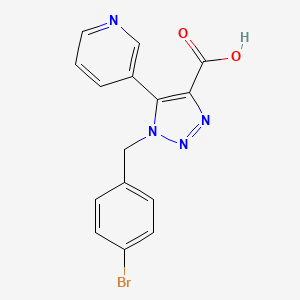
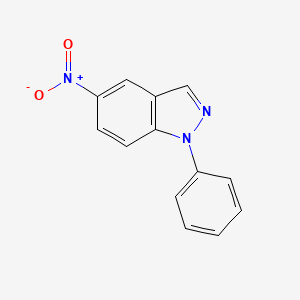

![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
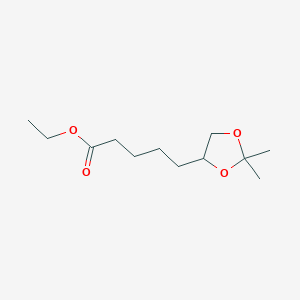

![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)

![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)

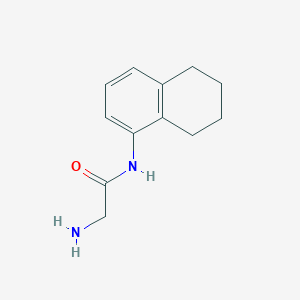
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)

